1-Amino-1-(2-ethylphenyl)acetone
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Overview
Description
1-Amino-1-(2-ethylphenyl)acetone is an organic compound characterized by the presence of an amino group and a ketone group attached to a phenyl ring substituted with an ethyl group. This compound appears as a colorless to pale yellow solid and is known for its distinctive aromatic odor. It is soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-ethylphenyl)acetone typically involves multi-step reactions. One common method is the catalytic hydrogenation of α-amino enones, which can be prepared from the corresponding diketones . Another approach involves the nucleophilic substitution of an α-halogenated ketone with an amine or azide .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-ethylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Haloamines, hydroxylamines, and azo compounds are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-Amino-1-(2-ethylphenyl)acetone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-ethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-phenylacetone: Lacks the ethyl substitution on the phenyl ring.
1-Amino-1-(4-methylphenyl)acetone: Contains a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness: 1-Amino-1-(2-ethylphenyl)acetone is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-7,11H,3,12H2,1-2H3 |
InChI Key |
IBYFCEOPRDKFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(=O)C)N |
Origin of Product |
United States |
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